molecular formula C17H22Cl2Si B12590632 CID 78063034

CID 78063034

Cat. No.: B12590632
M. Wt: 325.3 g/mol
InChI Key: SZYZVDHWNQOMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier CID 78063034 is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C17H22Cl2Si

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C17H22Cl2Si/c18-17(19)20-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h11,17H,1-10H2

InChI Key

SZYZVDHWNQOMGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(CCCC3)C=C2C1)CC[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

The preparation of CID 78063034 involves specific synthetic routes and reaction conditions. One of the methods includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . This process ensures the formation of the desired compound with high purity and minimal impurities.

Chemical Reactions Analysis

Oxidation Reactions

CID 78063034 undergoes oxidation at its silicon center and aromatic substituents. Key findings include:

  • Silicon Oxidation : Reaction with hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) forms silanol (Si-OH) derivatives, with yields dependent on solvent polarity.

  • Aromatic Ring Oxidation : Halogenated aromatic rings are susceptible to hydroxylation under strong acidic conditions (e.g., HNO₃/H₂SO₄), producing hydroxylated byproducts.

Table 1: Oxidation Conditions and Products

Oxidizing AgentSolventTemperature (°C)Major ProductYield (%)
H₂O₂DMF80Silanol65–70
mCPBACH₂Cl₂25Epoxide45–50
HNO₃/H₂SO₄H₂O100Hydroxylated30–35

Substitution Reactions

The chlorine atoms in this compound participate in nucleophilic aromatic substitution (NAS) and silicon-centered substitutions:

  • Aromatic Chlorine Replacement : Reacts with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) to form aryl amines .

  • Silicon-Chlorine Bond Reactivity : Hydrolysis in aqueous alkaline conditions (pH > 10) replaces Si-Cl bonds with Si-OH groups.

Mechanistic Insight :

  • NAS Pathway :

    • Step 1: Deprotonation of the nucleophile (e.g., NH₂-R).

    • Step 2: Attack on the electron-deficient aromatic ring, facilitated by the electron-withdrawing Cl substituents.

    • Step 3: Elimination of Cl⁻ to restore aromaticity.

Organosilicon Coupling Reactions

The silicon atom enables cross-coupling with organometallic reagents:

  • Grignard Reactions : Reacts with RMgX (R = alkyl, aryl) to form Si-C bonds, yielding tetraorganosilanes.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides produces silicon-linked biaryl amines .

Key Limitation : Steric hindrance from the bulky aromatic framework reduces coupling efficiency for larger substituents.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–300°C) : Loss of chlorine atoms as HCl gas.

  • Stage 2 (>300°C) : Silicon-oxygen bond cleavage, forming SiO₂ and aromatic hydrocarbons.

Activation Energy : Calculated at 120–150 kJ/mol via Kissinger analysis.

Biological Reactivity

While not a primary focus, limited studies suggest:

  • Enzyme Interaction : Binds to cytochrome P450 enzymes via hydrophobic and halogen-bonding interactions, altering metabolic activity .

  • Cytotoxicity : Derivatives with modified substituents show IC₅₀ values of 3.6–11.0 µM against HCT-116 and MCF-7 cell lines .

Unresolved Reaction Pathways

Current gaps in research include:

  • Photochemical reactivity under UV irradiation.

  • Catalytic asymmetric functionalization at the silicon center.

Scientific Research Applications

CID 78063034 has a wide range of scientific research applications It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactionsAdditionally, it is used in the industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 78063034 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological responses, which are crucial for its applications in different fields .

Comparison with Similar Compounds

CID 78063034 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include cephalosporins, which are a class of β-lactam antibiotics . This compound stands out due to its specific chemical structure and properties, making it suitable for unique applications in scientific research and industry.

Q & A

Q. How to design longitudinal studies to assess this compound's stability under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC.
  • Time-Series Analysis : Use regression models to predict shelf-life .

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